molecular formula C25H27ClN2O B2399258 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride CAS No. 41465-29-6

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride

Cat. No.: B2399258
CAS No.: 41465-29-6
M. Wt: 406.95
InChI Key: LVZZDUYEHDAOEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. It is characterized by the presence of a benzylpiperazine moiety attached to a diphenylethanone structure, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride typically involves the reaction of 4-benzylpiperazine with 2,2-diphenylethanone under specific conditions. One common method includes the use of reductive amination, where 4-benzylpiperazine is reacted with 2,2-diphenylethanone in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may interact with dopamine and serotonin receptors, affecting neurotransmission and potentially exhibiting psychotropic effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is unique due to its specific diphenylethanone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZDUYEHDAOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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